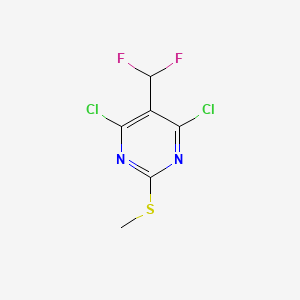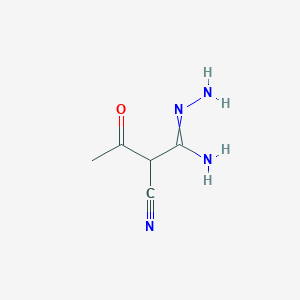
Oxirane-2-carboxylic acid, 2-aminocarbonyl-3-methyl-3-(1-methylethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valeric acid, 2-carbamoyl-2,3-epoxy-3,4-dimethyl-, ethyl ester (7CI,8CI) is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is known for its unique structure, which includes an epoxy group, a carbamoyl group, and an ethyl ester group. It is used in various chemical and industrial applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Valeric acid, 2-carbamoyl-2,3-epoxy-3,4-dimethyl-, ethyl ester involves multiple steps. One common method includes the reaction of valeric acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester.
Industrial Production Methods
The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Valeric acid, 2-carbamoyl-2,3-epoxy-3,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Valeric acid, 2-carbamoyl-2,3-epoxy-3,4-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of Valeric acid, 2-carbamoyl-2,3-epoxy-3,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins and enzymes. The carbamoyl group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
類似化合物との比較
Similar Compounds
Valeric acid, ethyl ester: This compound lacks the carbamoyl and epoxy groups, making it less reactive in certain chemical reactions.
2-carbamoyl-2,3-epoxy-3,4-dimethyl valeric acid: This compound is similar but does not have the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Its combination of an epoxy group, a carbamoyl group, and an ethyl ester group makes it a versatile compound in both research and industrial settings .
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
ethyl 2-carbamoyl-3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-5-14-8(13)10(7(11)12)9(4,15-10)6(2)3/h6H,5H2,1-4H3,(H2,11,12) |
InChIキー |
MHYJIDJBZIRGGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C(O1)(C)C(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)





![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)
